

Spectroscopic Profile of 4-Phenylmorpholin-3-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylmorpholin-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Phenylmorpholin-3-one**, a molecule of interest in medicinal chemistry and organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Phenylmorpholin-3-one**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source
7.42	t, J = 8.0 Hz	2H	Ar-H	[1]
7.34-7.27	m	3H	Ar-H	[1]
4.35	s	2H	N-CH ₂ -C=O	[1]
4.04	t, J = 5.2 Hz	2H	O-CH ₂	[1]
3.77	t, J = 5.2 Hz	2H	N-CH ₂	[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
167.0 (approx.)	C=O (Amide)
141.0 (approx.)	Ar-C (Quaternary)
129.2 (approx.)	Ar-CH
125.0 (approx.)	Ar-CH
120.0 (approx.)	Ar-CH
67.0 (approx.)	O-CH ₂
50.0 (approx.)	N-CH ₂
48.0 (approx.)	N-CH ₂ -C=O

Note: Specific ^{13}C NMR peak values require direct experimental data which was not available in the cited sources. The assignments are based on typical chemical shifts for the given functional groups.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
~3050	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1680	C=O (Amide) stretch
~1600, ~1490	Aromatic C=C stretch
~1250	C-N stretch
~1120	C-O-C stretch

Note: The IR peak values are predicted based on the functional groups present in **4-Phenylmorpholin-3-one**. Specific experimental data was not available in the searched literature.

Table 4: Mass Spectrometry Data

m/z	Interpretation
177	[M] ⁺ (Molecular Ion)

Note: The mass spectrometry data is based on the calculated molecular weight of **4-Phenylmorpholin-3-one** (C₁₀H₁₁NO₂).^[2] Specific fragmentation patterns from experimental data were not available.

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments within the **4-Phenylmorpholin-3-one** molecule.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **4-Phenylmorpholin-3-one** is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a standard 5 mm NMR tube.
- **Instrumentation:** The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
- **¹H NMR Acquisition:** Proton NMR spectra are recorded with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for the observation of quaternary carbons. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

- **Data Processing:** The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to yield the final NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Phenylmorpholin-3-one** based on their characteristic vibrational frequencies.

Methodology:

- **Sample Preparation:** As **4-Phenylmorpholin-3-one** is a solid, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal.
- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired by pressing the sample firmly against the crystal. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of **4-Phenylmorpholin-3-one** and to study its fragmentation pattern.

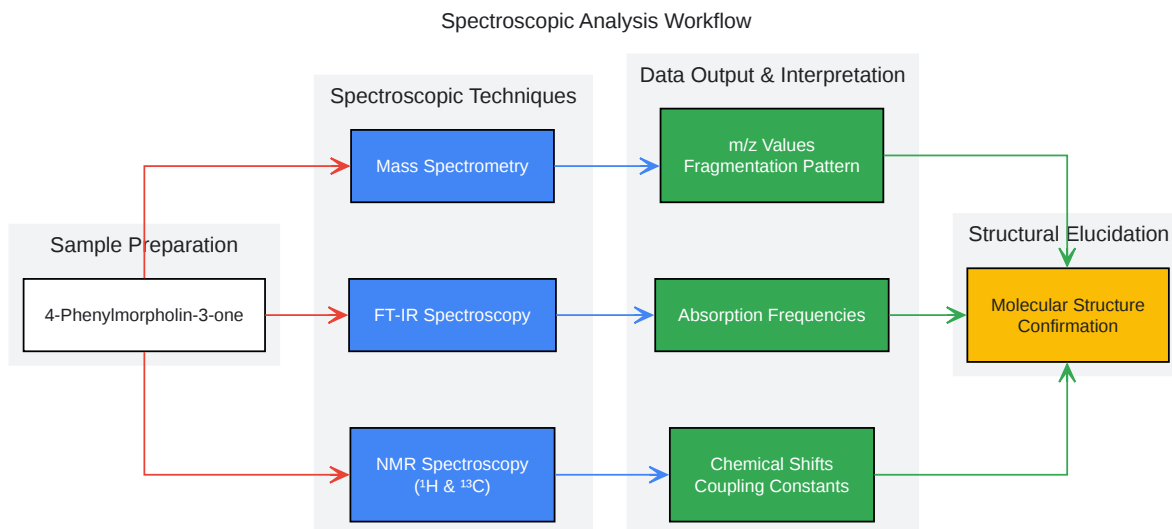
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) is used to generate charged ions from the sample molecules.

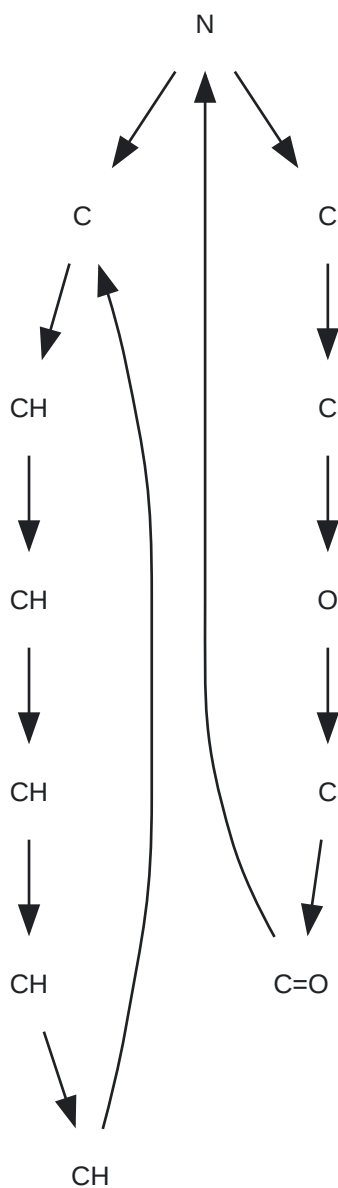
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and to interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the key structural and analytical aspects of **4-Phenylmorpholin-3-one**.



Structure of 4-Phenylmorpholin-3-one



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